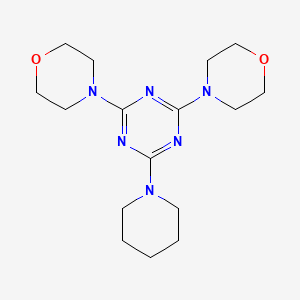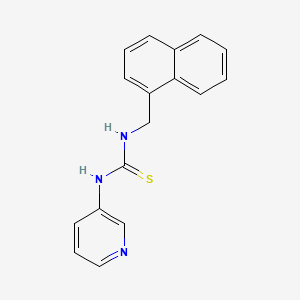![molecular formula C18H21BrN2O5 B11064029 3-(5-Bromo-2-hydroxyphenyl)-5-butyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11064029.png)
3-(5-Bromo-2-hydroxyphenyl)-5-butyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrrole ring system. Its structure includes a carboxylic acid group, a bromine-substituted phenyl ring, and a butyl side chain.
- The presence of the bromine atom and the hydroxy group on the phenyl ring suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route could be via a multistep process starting from commercially available starting materials.
Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic pathway. For example, bromination of the phenyl ring, followed by cyclization and carboxylation, could be key steps.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve efficient and cost-effective processes.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or hydrogen peroxide might be used. Reduction could involve hydride reagents (e.g., lithium aluminum hydride). Substitution reactions may occur with nucleophiles.
Major Products: The specific products formed would depend on the reaction conditions. For example, reduction could yield the corresponding alcohol, while substitution might lead to derivatives with modified side chains.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigating its biological activity, such as antimicrobial or anticancer properties, could be relevant.
Industry: If it has desirable properties (e.g., stability, solubility), it could find applications in materials science or drug development.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. Further research would be needed to understand how it interacts with biological targets.
Comparison with Similar Compounds
Uniqueness: Comparing it to structurally related compounds would highlight its distinctive features.
Similar Compounds: Some related compounds include other pyrrole derivatives, such as porphyrins or tetrapyrroles.
Remember that this compound’s detailed properties and applications would require further investigation beyond the scope of this brief overview
Properties
Molecular Formula |
C18H21BrN2O5 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-5-butyl-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C18H21BrN2O5/c1-3-4-7-21-15(23)12-13(16(21)24)18(2,17(25)26)20-14(12)10-8-9(19)5-6-11(10)22/h5-6,8,12-14,20,22H,3-4,7H2,1-2H3,(H,25,26) |
InChI Key |
ZFHYRRQDRMRWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2C(C1=O)C(NC2C3=C(C=CC(=C3)Br)O)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-fluorophenyl)(thiophen-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11063950.png)
![ethyl (5-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11063956.png)

![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11063983.png)

![[1,2,4]Triazolo[3,4-a]phthalazine-3-methanamine, 6-methyl-N-phenyl-](/img/structure/B11063988.png)
![4-(4-carboxyphenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11063989.png)
![10-({4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one (non-preferred name)](/img/structure/B11063991.png)
![1,2,3,4-Tetrafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11063993.png)
![3-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11063998.png)
![N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide](/img/structure/B11063999.png)
![2-phenyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11064007.png)
![(2E)-2-(7,7-dimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11064015.png)
![5'-Benzyl-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064022.png)
